
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN2O2S and its molecular weight is 336.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral and Antibacterial Applications
- The synthesis of derivatives related to the thiazole and isoxazole moieties has been explored for their potential antiviral and antibacterial properties. For example, thiadiazole sulfonamides show anti-tobacco mosaic virus activity, highlighting the potential of related compounds in antiviral research (Chen et al., 2010). Additionally, the antibacterial activity of novel thiazole and pyrazoline derivatives has been investigated, showing promising results against pathogenic bacterial strains (Katariya et al., 2021).
Anticancer Applications
- Novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential as anticancer agents (Hafez et al., 2016).
Antioxidant Applications
- The synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality has been explored for their antioxidant activity. Preliminary studies have shown that compounds with selenourea functionality and halogen groups exhibit potent antioxidant activity, suggesting a new class of antioxidant agents (Reddy et al., 2015).
Synthesis and Characterization
- Research has also focused on the synthesis, spectral characterization, and molecular docking studies of compounds with similar structures, aiding in understanding their structural properties and potential biological activities. These studies include density functional theory (DFT) calculations and molecular docking to assess antibacterial activity (Shahana & Yardily, 2020).
特性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-10-14(18-21-11)16(20)19-7-6-15(22-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZFCCDQKQCTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

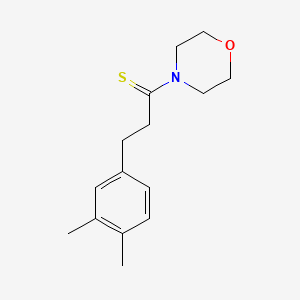
![methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate](/img/structure/B2762915.png)
![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)
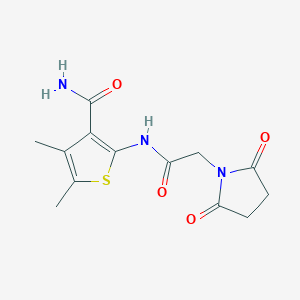

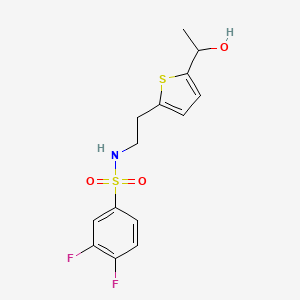
![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
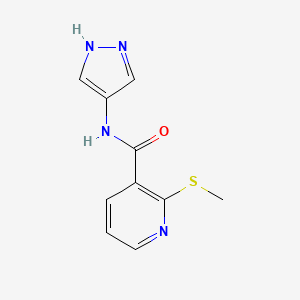
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)
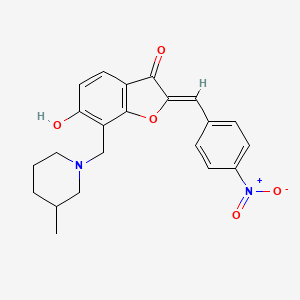
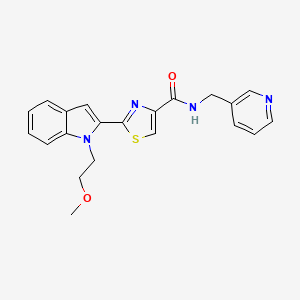
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)

